molecular formula C7H2BrFN2O2 B8418583 2-Bromo-3-fluoro-6-nitrobenzonitrile

2-Bromo-3-fluoro-6-nitrobenzonitrile

Cat. No.: B8418583
M. Wt: 245.01 g/mol
InChI Key: PXAWVKKHZJIORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-6-nitrobenzonitrile is a halogenated aromatic compound featuring a bromine atom at position 2, fluorine at position 3, and a nitro group at position 6, with a nitrile substituent completing the benzene ring (C₇H₂BrFN₂O₂; molecular weight: 244.9 g/mol). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials.

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

2-bromo-3-fluoro-6-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)6(11(12)13)2-1-5(7)9/h1-2H

InChI Key

PXAWVKKHZJIORY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Functional Group Impact: The nitro group in this compound enhances electrophilicity compared to amino or alkoxy analogs, making it reactive in nitration or reduction reactions. Amino substituents (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) reduce molecular weight and alter reactivity, favoring nucleophilic substitution pathways . Alkoxy groups (e.g., ethoxy or methoxy) improve solubility in polar solvents but may limit thermal stability .

Safety Considerations :

  • Nitro-containing analogs like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene require stringent safety protocols, including immediate decontamination of exposed skin . While direct safety data for this compound is unavailable, its structural similarity suggests comparable hazards.

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